4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C₁₃H₁₉ClO₃S and exhibits a molecular weight of 290.81 grams per mole. The compound's systematic nomenclature reflects its complex structural organization, incorporating multiple functional groups that contribute to its distinctive chemical behavior and synthetic utility.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention that precisely describes its molecular architecture. The primary structural framework consists of a butane chain bearing a sulfonyl chloride group at the terminal position, with the fourth carbon linked through an oxygen atom to a para-isopropyl-substituted benzene ring. This nomenclature system ensures unambiguous identification of the compound across scientific literature and commercial applications.
The compound's Chemical Abstracts Service registry number 1341540-99-5 provides a unique identifier that facilitates precise referencing in chemical databases and literature searches. Alternative nomenclature systems may refer to this compound as 4-(4-isopropylphenoxy)butane-1-sulfonyl chloride or 1-butanesulfonyl chloride, 4-[4-(1-methylethyl)phenoxy], reflecting different approaches to systematic naming while maintaining chemical accuracy and clarity.
The structural analysis reveals several key functional groups that define the compound's reactivity profile. The sulfonyl chloride group (-SO₂Cl) represents the most electrophilic center, exhibiting characteristic reactivity toward nucleophiles due to the electron-withdrawing nature of the sulfonyl functionality. The phenoxy ether linkage provides aromatic character and potential sites for additional chemical modifications, while the isopropyl substituent on the benzene ring introduces steric considerations that influence reaction selectivity and product formation.
Historical Context in Sulfonyl Chloride Chemistry
The development of sulfonyl chloride chemistry traces its origins to the mid-19th century, with sulfuryl chloride first being prepared in 1838 by French chemist Henri Victor Regnault. This foundational work established the chemical principles that would eventually lead to the sophisticated sulfonyl chloride derivatives encountered in modern organic synthesis, including compounds like this compound.
The synthesis of sulfonyl chlorides has been dominated historically by the conversion of sulfonic acids through dehydration using highly oxidizing reagents such as phosphorus oxychloride, sulfuryl chloride, and their derivatives. These traditional methodologies, while effective, often suffered from limited chemoselectivity and poor functional group compatibility, restricting their application in complex synthetic contexts where precise reaction control was essential.
Industrial production of arylsulfonyl chlorides evolved to employ a two-step, one-pot reaction mechanism utilizing arenes and chlorosulfuric acid. This process involves initial sulfonation of the aromatic substrate followed by chlorination of the resulting sulfonic acid intermediate. The development of such methodologies provided the foundation for large-scale synthesis of sulfonyl chloride building blocks, enabling their incorporation into diverse chemical applications.
The Reed reaction, developed in the 1930s, introduced a direct approach to alkylsulfonyl chloride synthesis through the photochemical reaction of alkanes with sulfur dioxide and chlorine. This methodology represented a significant advancement in sulfonyl chloride chemistry, providing access to previously challenging aliphatic sulfonyl chloride structures through radical-mediated processes.
Recent developments in sulfonyl chloride chemistry have focused on improving selectivity and functional group compatibility. Modern synthetic approaches utilize mild reaction conditions and selective reagents to enable late-stage functionalization of complex molecules. These advances have particular relevance for compounds like this compound, which incorporate multiple functional groups requiring careful synthetic orchestration.
The evolution of sulfonyl chloride preparation methods reflects broader trends in organic synthesis toward increased selectivity, milder reaction conditions, and improved functional group tolerance. Contemporary methods employ reagents such as pyridinium tetrafluoroborate in combination with magnesium chloride to achieve selective conversion of primary sulfonamides to sulfonyl chlorides under mild conditions. These methodological advances enable the synthesis of structurally complex sulfonyl chlorides while preserving sensitive functional groups that would be incompatible with traditional harsh reaction conditions.
Position Within Organic Sulfonate Derivatives
This compound occupies a distinctive position within the broader family of organic sulfonate derivatives, serving as both a synthetic intermediate and a reactive building block for constructing more complex sulfur-containing molecules. The compound's unique structural features combine elements found in various sulfonate ester families while maintaining the highly reactive sulfonyl chloride functionality that defines its synthetic utility.
Sulfonyl chlorides represent a critical class of compounds within organosulfur chemistry, characterized by their general formula RSO₂X, where X represents a halogen atom. The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides, with sulfonyl chlorides maintaining sufficient stability for practical synthetic applications while retaining high reactivity toward nucleophiles.
The structural relationship between this compound and related compounds can be understood through analysis of substitution patterns and functional group arrangements. Similar compounds in this chemical space include 4-(4-ethylphenoxy)butane-1-sulfonyl chloride and 4-(naphthalen-2-yloxy)butane-1-sulfonyl chloride, which share the core butane-1-sulfonyl chloride framework while varying in their aromatic substitution patterns.
The compound's position within sulfonate chemistry extends to its relationship with sulfonate esters and sulfonic acids. Sulfonyl chlorides serve as key precursors for sulfonate ester formation through reaction with alcohols, producing compounds with the general formula R¹SO₂OR², where the RSO₃⁻ group functions as an excellent leaving group. This reactivity profile makes sulfonyl chlorides like this compound valuable reagents for introducing sulfonate ester protecting groups or activating alcohols for subsequent nucleophilic substitution reactions.
The mechanistic behavior of this compound reflects the general reactivity patterns observed throughout the sulfonyl chloride family. The compound undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles, including amines to form sulfonamides and alcohols to form sulfonate esters. Hydrolysis in the presence of water converts the sulfonyl chloride to the corresponding sulfonic acid, representing a fundamental transformation that connects sulfonyl chlorides to the broader sulfonic acid family.
The compound's biological activity profile aligns with other sulfonyl chloride derivatives, particularly in their ability to function as electrophilic reagents that can interact with biological nucleophiles. The sulfonyl chloride functional group's high electrophilicity enables reactions with amino acid residues in proteins, making these compounds valuable tools for chemical biology applications and pharmaceutical intermediate synthesis.
Within the context of industrial applications, this compound represents part of the broader alkylbenzene sulfonate family, which constitutes one of the most important classes of anionic surfactants. While the compound itself may not serve directly as a surfactant due to its reactive sulfonyl chloride group, its structural framework shares key features with commercial alkylbenzene sulfonates that have found widespread application in detergent formulations and industrial processes.
Properties
IUPAC Name |
4-(4-propan-2-ylphenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO3S/c1-11(2)12-5-7-13(8-6-12)17-9-3-4-10-18(14,15)16/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABXPDPXKXXSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride typically involves the reaction of 4-(Propan-2-yl)phenol with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like pyridine, nucleophiles like amines, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
Overview
4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride is an organic compound with the molecular formula C13H19ClO3S. This compound has garnered attention in various scientific fields due to its unique chemical properties, particularly its sulfonyl chloride functional group, which makes it a versatile building block for synthetic chemistry, biological applications, and industrial processes.
Synthetic Chemistry
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution allows chemists to create diverse derivatives that can be used in further synthetic pathways.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of the sulfonyl chloride group with amines or alcohols |
| Hydrolysis | Conversion to the corresponding sulfonic acid in the presence of water |
| Oxidation/Reduction | Less common transformations depending on specific conditions |
Biochemical Applications
In biological research, this compound is utilized as a reagent in various biochemical assays and molecular biology experiments. Its electrophilic nature makes it suitable for modifying biomolecules, which can aid in studying enzyme activity, protein interactions, and cellular processes.
Pharmaceutical Development
The compound is investigated for its potential therapeutic properties and serves as an intermediate in the synthesis of pharmaceutical compounds. Its reactivity allows for the development of novel drugs targeting specific biological pathways.
Industrial Uses
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its ability to act as a precursor for various chemical reactions makes it valuable in manufacturing processes.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in developing new pharmaceutical agents. For example, research has demonstrated its utility in synthesizing sulfonamide-based drugs, which are known for their antibacterial properties. The versatility of this compound allows researchers to explore a wide range of modifications leading to enhanced biological activity.
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of analogous sulfonyl chlorides:
Reactivity and Functional Group Influence
Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorophenoxy substituent (CAS 1343917-35-0) introduces an electron-withdrawing fluorine atom, likely enhancing the electrophilicity of the sulfonyl chloride group and accelerating nucleophilic substitution reactions .
Heterocyclic and Polar Substituents: The tetrahydrofuran-2-ylmethoxy substituent (CAS 1341811-65-1) increases polarity, improving solubility in polar aprotic solvents like DMF or DMSO, which is advantageous for reactions requiring such conditions .
Sulfur-Containing Analog :
- 4-(Phenylsulfanyl)butane-1-sulfonyl chloride (CAS 1375068-15-7) features a phenylsulfanyl group, which could lead to dimerization or oxidation under storage, necessitating inert atmosphere handling .
Biological Activity
4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
This compound features a sulfonyl chloride functional group, which is known for its electrophilic nature. This property allows it to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The sulfonyl chloride group can react with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides and sulfonic acids, respectively.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through these nucleophilic reactions. The specific pathways and molecular targets depend on the nature of the nucleophile involved in the reaction.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth effectively. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. Sulfonamides are known to modulate inflammatory pathways, potentially reducing cytokine production in immune cells. For example, certain derivatives have shown promise in suppressing pro-inflammatory cytokines in monocyte cell lines when stimulated with lipopolysaccharide (LPS) . This suggests a possible therapeutic application in treating inflammatory diseases.
3. Anticancer Properties
Emerging studies indicate that sulfonamide derivatives may possess anticancer properties. Certain compounds have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
A study focused on the anti-inflammatory effects of sulfonamide derivatives similar to this compound demonstrated that these compounds could significantly reduce LPS-induced CCL-1 production in THP-1 monocytes. The underlying mechanism involved modulation of intracellular signaling pathways such as MAPK and NF-kB, alongside epigenetic regulation through histone acetylation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[4-(Propan-2-yl)phenoxy]butane-1-sulfonyl chloride, and how can reaction conditions be optimized for yield?
- Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation. For example, reacting 4-isopropylphenol with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) forms the phenoxybutane intermediate. Subsequent sulfonation using chlorosulfonic acid at 0–5°C yields the sulfonyl chloride. Optimization involves controlling stoichiometry (1:1.2 molar ratio of phenol to dibromobutane) and reaction time (6–8 hours for NAS). Purity is enhanced via recrystallization in hexane/ethyl acetate (3:1) .
Q. How should researchers characterize the purity and structural integrity of this sulfonyl chloride?
- Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for methyl protons) and sulfonyl chloride (δ 3.8–4.0 ppm for CH₂SO₂Cl).
- FT-IR : Look for S=O stretches at 1,360–1,380 cm⁻¹ and S-Cl at 550–600 cm⁻¹.
- Melting Point : Compare with literature values (e.g., analogs like biphenylsulfonyl chloride melt at 82–84°C ).
- HPLC-MS : Monitor impurities using a C18 column (acetonitrile/water gradient).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- Ventilation : Use fume hoods to avoid inhaling vapors (sulfonyl chlorides release HCl gas).
- PPE : Wear nitrile gloves, goggles, and acid-resistant lab coats.
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How do electronic effects of the isopropylphenoxy group influence the reactivity of the sulfonyl chloride moiety?
- Methodological Answer: The electron-donating isopropyl group deactivates the aromatic ring, reducing electrophilicity at the sulfur center. Reactivity can be quantified via competitive kinetics: compare hydrolysis rates in aqueous THF (pH 7.4) with analogs lacking the isopropyl group (e.g., biphenylsulfonyl chloride ). DFT calculations (B3LYP/6-31G*) further reveal charge distribution at the sulfonyl chloride, guiding nucleophilic substitution strategies .
Q. What strategies mitigate side reactions (e.g., sulfonate ester formation) during nucleophilic substitutions?
- Methodological Answer:
- Temperature Control : Maintain reactions below –10°C to suppress esterification.
- Solvent Choice : Use anhydrous dichloromethane (DCM) instead of polar aprotic solvents (e.g., DMF) to reduce nucleophilicity of byproduct chloride ions.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation over esterification .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer: Cross-validate data using:
- Crystallography : Compare single-crystal XRD data (e.g., analog structures in Acta Crystallographica ).
- Isotopic Labeling : Synthesize deuterated analogs to confirm NMR assignments.
- Collaborative Reproducibility : Share samples with independent labs to verify thermal properties (DSC/TGA) .
Q. What computational models predict the compound’s behavior in biological systems (e.g., enzyme inhibition)?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
